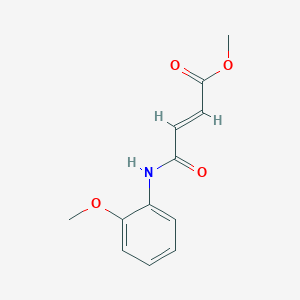
9-Benzyl-2-methylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-2-methylacridine is a chemical compound that belongs to the acridine family. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. This compound has gained significant attention in recent years due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 9-Benzyl-2-methylacridine is not fully understood. However, studies have shown that it exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of cancer cells by disrupting the cell cycle and preventing cell division. The antibacterial and antifungal activity of this compound is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
9-Benzyl-2-methylacridine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including DNA topoisomerase and protein kinase C. It also exhibits antioxidant activity, which may contribute to its antitumor activity. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-Benzyl-2-methylacridine in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and development. Additionally, this compound has a relatively simple synthesis method, making it easy to produce in large quantities. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 9-Benzyl-2-methylacridine. One area of interest is the development of new anticancer drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as infectious disease research. Finally, research is needed to develop new methods for synthesizing this compound that improve its solubility and purity.
Méthodes De Synthèse
The synthesis of 9-Benzyl-2-methylacridine involves the condensation of 2-methylquinoline with benzaldehyde in the presence of a base catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of 9-Benzyl-2-methylacridine. This method is relatively simple and yields high purity products.
Applications De Recherche Scientifique
9-Benzyl-2-methylacridine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess significant antitumor activity, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been shown to exhibit potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propriétés
Formule moléculaire |
C21H17N |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
9-benzyl-2-methylacridine |
InChI |
InChI=1S/C21H17N/c1-15-11-12-21-19(13-15)18(14-16-7-3-2-4-8-16)17-9-5-6-10-20(17)22-21/h2-13H,14H2,1H3 |
Clé InChI |
HEQFMYDVXIAXPR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)CC4=CC=CC=C4 |
SMILES canonique |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281970.png)
![6-[[4-(4-Ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281973.png)
![6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281974.png)
![6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281977.png)
![6-[[4-[4-(4-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281979.png)
![6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
![6-[[4-[4-(2-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281981.png)
![2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281982.png)
![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)
